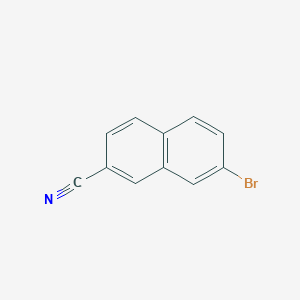
7-Bromo-2-naphthonitrile
Vue d'ensemble
Description
7-Bromo-2-naphthonitrile is a chemical compound with the CAS Number: 885227-79-2 . It has a molecular weight of 232.08 .
Synthesis Analysis
The synthesis of 7-Bromo-2-naphthonitrile involves two stages . In the first stage, 7-bromo-2-naphthonitrile and triethylamine are combined with 1,3-bis-(diphenylphosphino)propane in methanol and dimethyl sulfoxide . In the second stage, the mixture is treated with carbon monoxide in methanol and dimethyl sulfoxide at 70 degrees Celsius for 20 hours .Molecular Structure Analysis
The InChI code for 7-Bromo-2-naphthonitrile is 1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H . The InChI key is ZFAPXUUMFUYDDB-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reaction of 7-Bromo-2-naphthonitrile involves the use of carbon monoxide . The reaction conditions include a temperature of 70 degrees Celsius and a duration of 20 hours .Physical And Chemical Properties Analysis
7-Bromo-2-naphthonitrile is a solid at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
7-Bromo-2-naphthonitrile has been utilized in organic synthesis, demonstrating its role in the formation of C–C and C–S bonds. Specifically, it serves as a pivotal compound in the acid-catalyzed condensation processes, facilitating the preparation of polycyclic amines and benzyl sulfides. This process exploits the behavior of 7-bromo-2-naphthonitrile as an organic photoacid, showcasing its utility in creating complex organic molecules through innovative synthetic routes (Strada et al., 2019).
Photocatalysis and Proton Transfer
7-Bromo-2-naphthonitrile has found applications in photocatalysis, particularly in the protonation of silylenol ethers. It acts as an excited state proton transfer (ESPT) catalyst, achieving high conversion rates with minimal catalyst concentration. This application underscores the compound's role in facilitating photocatalytic reactions, where its excited state acidity and long-lived triplet excited state are leveraged to achieve efficient proton transfer (Das et al., 2016).
Electrophilic Substitution Reactions
The unique reactivity of 7-Bromo-2-naphthonitrile under photochemical conditions has been studied, revealing its potential in electrophilic substitution reactions. The generation of electrophilic carbene intermediates from its precursor states highlights the versatility of 7-Bromo-2-naphthonitrile in organic synthesis, enabling the formation of diverse organic compounds through controlled reactivity pathways (Pretali et al., 2009).
Safety And Hazards
The safety data sheet (SDS) for 7-Bromo-2-naphthonitrile indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Propriétés
IUPAC Name |
7-bromonaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAPXUUMFUYDDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659311 | |
| Record name | 7-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-naphthonitrile | |
CAS RN |
885227-79-2 | |
| Record name | 7-Bromonaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

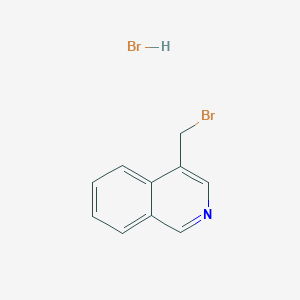
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
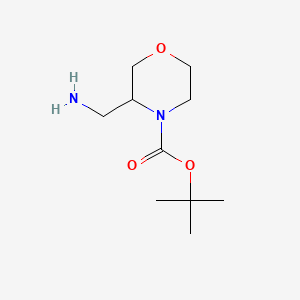
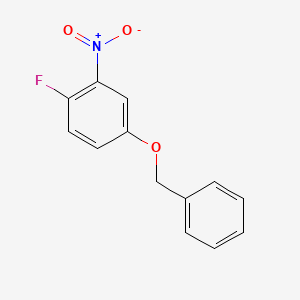
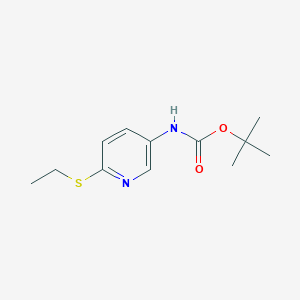
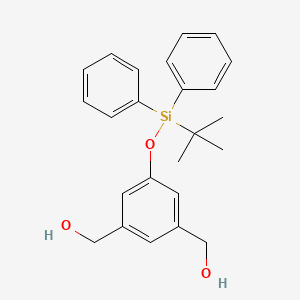
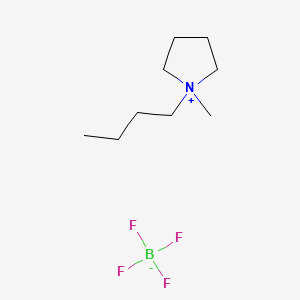
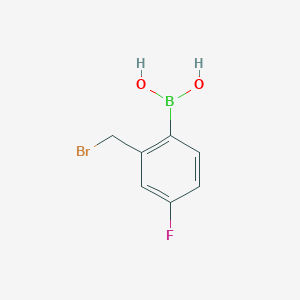
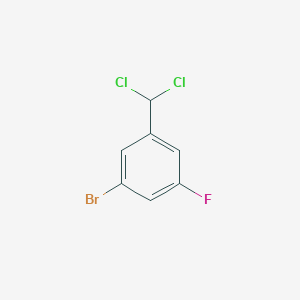
![2-(6-Bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,6-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1521880.png)
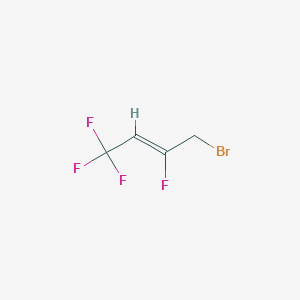
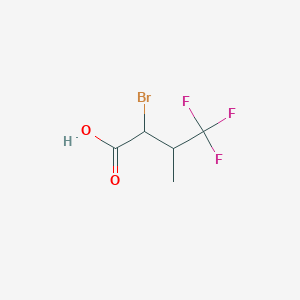
![(2R)-bicyclo[2.2.1]hept-5-en-2-ylmethanamine](/img/structure/B1521885.png)
![1-[2-Amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1521886.png)